molecular formula C9H8N6 B1490252 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2097965-02-9

3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490252
CAS No.: 2097965-02-9
M. Wt: 200.2 g/mol
InChI Key: XXHDUIYYHBEPOE-UHFFFAOYSA-N
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Description

3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a pyridine derivative . It is an organic solvent and has been shown to be effective against cancer cells . The CAS number for this compound is 864528-33-6 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as a starting material . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring attached to a pyrazole ring via a methylene bridge that carries an azido group . The chemical formula is C6H6N4 and the molecular weight is 134.14 g/mol .

Scientific Research Applications

Photoreactions and Proton Transfer

Research involving similar pyrazole-pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their derivatives, demonstrates a fascinating behavior in photoreactions and proton transfer processes. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer in hydrogen-bonded complexes with alcoholic partners. These properties highlight the potential of pyrazole-pyridine derivatives in developing novel photonic materials and understanding proton transfer mechanisms in biological systems (Vetokhina et al., 2012).

Antiproliferative Activity

A library of tetrasubstituted pyrazolo[4,3-c]pyridines, prepared through electrophilic cyclization and cross-coupling reactions, displayed significant antiproliferative activity against several cancer cell lines. This research suggests the potential use of pyrazole-pyridine derivatives in cancer therapy, highlighting their ability to induce cell death and affect cell proliferation indicators such as PARP-1 cleavage and caspase 9 activation (Razmienė et al., 2021).

Biomedical Applications

The broad class of pyrazolo[3,4-b]pyridines, which includes compounds that can potentially be derived from 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine, showcases extensive biomedical applications. This diversity, coupled with varied synthetic approaches, underscores the significance of these heterocyclic compounds in drug development and other biomedical fields (Donaire-Arias et al., 2022).

Luminescent Materials and OLEDs

Pyrazole-pyridine derivatives have been used as electron-transporting units in bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs), demonstrating their versatility in tuning optoelectronic parameters and achieving high efficiencies in light emission. This suggests their potential application in the development of advanced luminescent materials and OLED technology (Li et al., 2016).

Properties

IUPAC Name

3-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-15-13-6-8-5-12-14-9(8)7-2-1-3-11-4-7/h1-5H,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDUIYYHBEPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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